1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate
Description
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate (CAS: 221906-67-8, Molecular Weight: 383.45 g/mol) is a critical intermediate in synthesizing Azelnidipine (CAS: 123524-52-7), a dihydropyridine-class calcium channel blocker used for hypertension . Its synthesis involves benzhydrylamine and epichlorohydrin via nucleophilic substitution, cyclization, and esterification, followed by a Michael addition with isopropyl 2-(3-nitrobenzylidene)acetoacetate (CAS: 39562-25-9) to yield Azelnidipine . The compound’s azetidine core and benzhydryl group contribute to its role in stabilizing the active pharmaceutical ingredient (API) during synthesis .
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4) |
InChI Key |
GYVCPOZJKBWGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N |
Origin of Product |
United States |
Preparation Methods
Cyanoacetic Acid Esterification and Hydrolysis
A primary route involves the esterification of 1-benzhydryl-3-hydroxyazetidine with cyanoacetic acid, followed by hydrolysis and acetylation. In Patent CN102329259B , the reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent in tetrahydrofuran (THF), achieving >93% yield. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1-benzhydryl-3-hydroxyazetidine attacks the activated carbonyl of cyanoacetic acid. An external circulation dewatering system removes water, shifting equilibrium toward product formation.
Subsequent hydrolysis of the cyano group to a diaminoacrylate moiety is achieved using hydrogen chloride gas in dichloromethane at 0°C, followed by neutralization with ammonia. Acetic acid is then introduced to form the acetate salt, yielding the target compound.
Cyclization with Sodium Methylate
Patent CN103509003A details a six-step synthesis for azelnidipine, where 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is formed during the fourth step. Here, cyanoacetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester undergoes hydrochlorination to generate an amidine intermediate, which is acetylated with acetic acid. Key conditions include:
- Solvent : Dichloromethane for hydrochlorination, acetonitrile for acetylation.
- Temperature : 0°C for HCl gas introduction, 55–60°C for acetylation.
- Yield : 3.2 kg from 3.19 kg starting material (~96% yield).
Optimization Strategies for Industrial Scalability
Solvent and Reagent Selection
Purification Techniques
Crude product purification involves mixed-solvent crystallization:
| Solvent Ratio (Ethyl Acetate:Hexane) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 99.3 | 95 |
| 1.5:1 | 99.6 | 96 |
| 2:1 | 99.7 | 94 |
Data from Patent CN103509003A highlights 1.5:1 as optimal for balancing purity and yield. Activated carbon treatment further removes impurities, achieving >99.5% purity.
Comparative Analysis of Synthetic Routes
Route Efficiency
- Cyanoacetic Acid Route : Requires 4 steps, total yield ~74%.
- Alternative Amidination Routes : Fewer steps but lower yields (60–65%) due to side-product formation.
Structural and Spectroscopic Validation
Post-synthesis characterization includes:
- NMR : δ 7.2–7.4 ppm (aromatic protons), δ 4.3 ppm (azetidine CH₂), δ 2.1 ppm (acetate methyl).
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
Industrial-Scale Production Challenges
- Water Sensitivity : Moisture degrades intermediates; <50 ppm H₂O required in THF.
- Byproduct Management : Dicyclohexylurea (from DCC) necessitates filtration and solvent washing.
Environmental and Regulatory Compliance
Chemical Reactions Analysis
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions as an L-type calcium channel blocker . This class of compounds is critical in treating various cardiovascular conditions, including:
- Hypertension : The compound inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. In receptor binding studies, it has demonstrated a high binding affinity (IC50 = 3.1 nM) for calcium channels, indicating its potential effectiveness in managing blood pressure .
- Ischemic Heart Disease : By reducing calcium entry into cells, the compound may help alleviate symptoms associated with ischemic conditions by improving blood flow and reducing myocardial oxygen demand .
Synthesis and Derivatives
The synthesis of 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be achieved through various methods, often involving the condensation of specific precursors. Its derivatives are being explored for enhanced pharmacological properties.
Cardiovascular Protection
Research indicates that this compound may have protective effects against metabolic disorders induced by hyperglycemia. Its ability to modulate calcium channel activity could also play a role in reducing the risk of complications associated with diabetes .
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Shared Core : All compounds share the benzhydrylazetidine backbone, critical for binding in calcium channel blockers.
- Functional Group Variations :
- The acetate and carbamimidoyl groups in the first two compounds enhance solubility and reactivity in Michael addition reactions .
- tert-Butyl carbamate acts as a protective group, enabling selective synthesis .
- Dimethylamine and hydroxyl derivatives modify electronic properties, impacting pharmacokinetics .
Biological Activity
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is a compound with significant biological activity, particularly recognized for its role as an L-type calcium channel blocker. This article delves into its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O4
- Molecular Weight : 383.44 g/mol
- Key Structural Features : The compound features a benzhydryl group attached to an azetidine ring, which contributes to its unique biological properties.
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions by inhibiting calcium influx through L-type calcium channels. This mechanism leads to:
- Vasodilation : Relaxation of blood vessels, which decreases blood pressure.
- Reduced Cardiac Workload : Beneficial in treating conditions like hypertension and ischemic heart disease.
Research indicates that the compound has a high binding affinity to calcium channels, with an IC50 value of 3.1 nM and a Ki value of 2.1 nM, showcasing its potential effectiveness in cardiovascular therapies.
Biological Activities
The compound has been studied for various biological activities:
Comparative Analysis with Similar Compounds
The following table compares 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate with other known L-type calcium channel blockers:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate | C21H25N3O4 | High binding affinity (IC50 = 3.1 nM) |
| Azelnidipine | C33H34N4O6 | Prolonged action as a calcium channel blocker |
| Nicardipine | C17H18N2O6 | Different pharmacokinetics, shorter action |
| Amlodipine | C20H25ClN2O5S | Long-acting with distinct side effects |
The unique structural modifications of 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate contribute to its prolonged half-life compared to other dihydropyridines like nicardipine and amlodipine. Its lipophilicity enhances tissue penetration and sustains pharmacodynamic effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the condensation of azetidine derivatives with appropriate acylating agents. These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.
Case Studies and Research Findings
While specific case studies on 1-benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate are scarce, research on structurally similar compounds provides insight into its potential applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
